![molecular formula C19H23N3O3S B4415393 N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4415393.png)
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide
説明
N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)nicotinamide, commonly known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective glucocorticoid receptor modulators (SGRMs) and has been shown to have anti-inflammatory and immunomodulatory properties.
作用機序
Compound A selectively binds to the GR and induces a conformational change, leading to the recruitment of co-repressors and the inhibition of pro-inflammatory gene expression. It also promotes the recruitment of co-activators and the activation of anti-inflammatory gene expression. This results in the suppression of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
Compound A has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models. It has been shown to reduce inflammation and tissue damage in models of inflammatory bowel disease, rheumatoid arthritis, and asthma. It has also been shown to improve insulin sensitivity and glucose metabolism in models of type 2 diabetes.
実験室実験の利点と制限
Compound A has several advantages for lab experiments. It has high potency and selectivity for the GR, making it an ideal tool for studying GR-mediated signaling pathways. It also has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, its use in human studies is limited due to its potential toxicity and lack of clinical safety data.
将来の方向性
There are several future directions for the research on Compound A. One area of interest is its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. Another area of interest is its potential use as a tool for studying GR-mediated signaling pathways and its interactions with other signaling pathways. Further research is needed to determine the safety and efficacy of Compound A in humans and to explore its potential as a therapeutic agent.
科学的研究の応用
Compound A has been extensively studied for its potential therapeutic applications in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. It has been shown to have anti-inflammatory and immunomodulatory properties by selectively binding to the glucocorticoid receptor (GR) and modulating its activity. This results in the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
特性
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-22(17-7-3-2-4-8-17)26(24,25)18-11-9-16(10-12-18)21-19(23)15-6-5-13-20-14-15/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXYPFRZPJZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。